(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt
CAS No.:
Cat. No.: VC18289107
Molecular Formula: C38H73NNaO10P
Molecular Weight: 757.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H73NNaO10P |
|---|---|
| Molecular Weight | 757.9 g/mol |
| IUPAC Name | sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
| Standard InChI | InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |
| Standard InChI Key | GTLXLANTBWYXGW-CEGNZRHUSA-M |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, a phosphorylated serine residue at the sn-3 position, and a monosodium counterion (Fig. 1). Its systematic IUPAC name reflects the (2S) configuration of the amino group and the (R) configuration of the glycerol moiety, which are critical for its biological activity.
Molecular Formula:
Molecular Weight: 778.94 g/mol
Key Functional Groups:
-
Amino group () at C2 (S-configuration)
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Phosphate ester () at C3
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Two palmitoyloxy chains () at C1 and C2 of glycerol
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Solubility | Lipophilic in organic solvents | |
| Amphiphilicity | Forms micelles in aqueous media | |
| Melting Point | 156–158°C (decomposes) | |
| Tonicity | Isoosmotic at 0.9% w/v |
The sodium salt enhances aqueous solubility while preserving membrane-binding capacity, making it ideal for in vitro studies.
Synthesis and Production
Industrial Synthesis Pathway
The synthesis involves four stereospecific steps (Table 1):
Table 1: Synthesis Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Glycerol palmitoylation | Palmitoyl chloride, DMAP, CH₂Cl₂ | 85% |
| 2 | Phosphorylation of serine | POCl₃, triethylamine, −10°C | 72% |
| 3 | Stereospecific coupling | DCC/NHS, pH 7.4 buffer | 68% |
| 4 | Sodium salt formation | NaOH, ethanol/water (1:1) | 95% |
Critical factors include strict temperature control (−10°C during phosphorylation) and chiral resolution via HPLC to ensure >99% enantiomeric purity.
Analytical Characterization
-
NMR: NMR (500 MHz, D₂O): δ 0.88 (t, 6H, palmitoyl CH₃), 1.25 (m, 52H, palmitoyl CH₂), 4.12 (m, 1H, glycerol CH), 4.30 (dd, 1H, phosphorylated serine)
-
MS (ESI): m/z 778.94 [M−Na]⁻
Biochemical Mechanisms and Applications
Membrane Interaction Dynamics
The compound integrates into lipid bilayers via hydrophobic palmitoyl chains, while the phosphorylated serine mediates electrostatic interactions with membrane proteins (Fig. 2). This dual binding modality facilitates:
-
Modulation of lipid raft stability
-
Enhanced signal transduction in G protein-coupled receptors
Comparative Analysis with Related Compounds
Table 2: Comparison with (R)-2-Hydroxy-3-(phosphonooxy)propanoic Acid Monosodium Salt
| Parameter | (2S)-2-Amino Derivative | (R)-2-Hydroxy Derivative |
|---|---|---|
| Molecular Formula | C₃₈H₇₃NNaO₁₀P | C₃H₆NaO₇P |
| Functional Groups | Amino, phosphate, palmitoyl | Hydroxy, phosphate |
| Applications | Membrane studies, drug delivery | Metabolic pathway analysis |
The amino group in the (2S)-configured compound confers unique protein-binding specificity compared to the simpler hydroxy variant .
Challenges and Future Directions
Synthesis Scalability
Industrial production faces hurdles in:
-
High-cost chiral catalysts ($120–150/g)
-
Low yields during stereospecific coupling (Step 3, 68%)
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